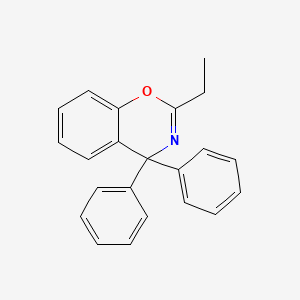![molecular formula C14H20F3N3O B5030002 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine, also known as TFMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine selectively binds to the regulatory domain of PKCε, inhibiting its activity. This leads to a reduction in the phosphorylation of downstream targets of PKCε, which results in changes in cellular processes such as synaptic plasticity and memory formation.
Biochemical and physiological effects:
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has been shown to have significant effects on synaptic plasticity and memory formation in animal models. It has been demonstrated to impair the formation of long-term potentiation (LTP), a process that is essential for the formation of memory. 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has also been shown to impair spatial memory in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine in lab experiments is its selectivity for PKCε, which allows for the specific inhibition of this isoform without affecting other PKC isoforms. However, one limitation is the lack of information on the long-term effects of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine on cellular processes and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine. One potential area of study is the role of PKCε in the development and progression of neurological disorders such as Alzheimer's disease. Another area of research could be the development of more selective and potent inhibitors of PKCε that could be used as potential therapeutic agents. Additionally, the effects of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine on other cellular processes and its potential toxicity need to be further investigated.
Synthesemethoden
The synthesis of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine involves a multi-step process that includes the reaction of 4-morpholinecarboxaldehyde with 2-bromo-3-pyridinecarboxylic acid, followed by the reaction of the resulting compound with 4,4,4-trifluoro-1-butanol. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the protein kinase C epsilon (PKCε) isoform, which is involved in various cellular processes, including synaptic plasticity and memory formation. 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine can be used to study the role of PKCε in these processes and its potential as a therapeutic target for neurological disorders.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O/c15-14(16,17)4-2-5-18-11-12-3-1-6-19-13(12)20-7-9-21-10-8-20/h1,3,6,18H,2,4-5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFWOCQTNSSKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![2,7-diamino-6'-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5029927.png)
![1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol](/img/structure/B5029930.png)
![9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5029937.png)
![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)

![1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B5029974.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5029984.png)
![3-(4-methoxyphenyl)-6,6-dimethyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5029990.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5029996.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5030007.png)
![8-methyl-4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B5030016.png)
